![molecular formula C14H19FO9 B179894 [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 118396-36-4](/img/structure/B179894.png)
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a fluoromethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using acetic anhydride in the presence of a base such as pyridine to form acetoxy groups.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Final Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate undergoes various types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized using oxidizing agents such as PCC (pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Nucleophilic Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Oxidation: Oxidizing agents like PCC or KMnO4.
Major Products
Hydrolysis: Formation of hydroxyl derivatives.
Nucleophilic Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release active hydroxyl groups, which can then participate in further biochemical reactions. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be compared with other similar compounds such as:
[(2S,3R,4S,5R,6R)-4,5,6-Trihydroxy-2-(fluoromethyl)oxan-3-yl] acetate: Lacks the acetoxy groups, resulting in different reactivity and applications.
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(methyl)oxan-3-yl] acetate: Lacks the fluorine atom, affecting its chemical properties and biological interactions.
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate:
The uniqueness of this compound lies in its combination of acetoxy and fluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYXVXMDLMRLI-HTOAHKCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
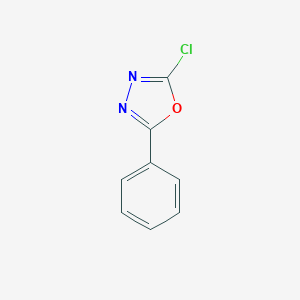
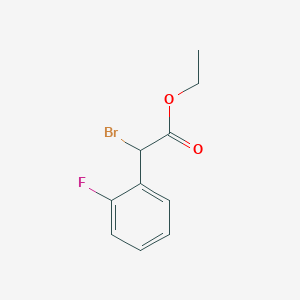
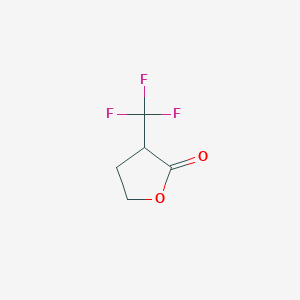
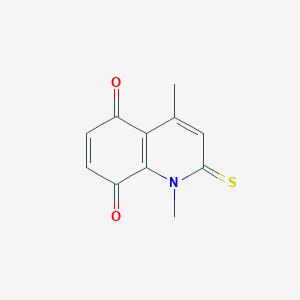
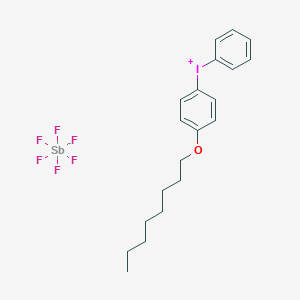
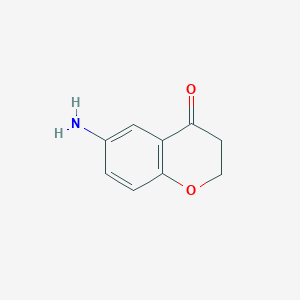
amine](/img/structure/B179824.png)
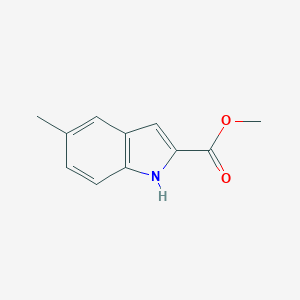
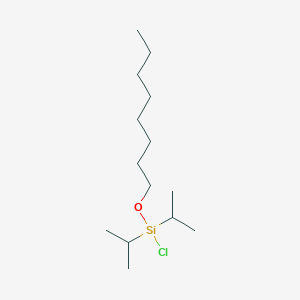
![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
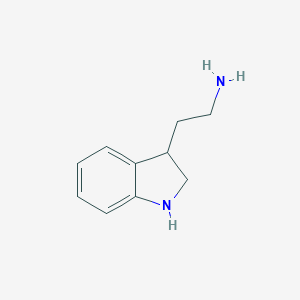
![2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole](/img/structure/B179837.png)
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)
